4-Amino-7-chloroquinazolin-2(1H)-one
CAS No.:
Cat. No.: VC19935139
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClN3O |
|---|---|
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | 4-amino-7-chloro-1H-quinazolin-2-one |
| Standard InChI | InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(13)12-7(5)10/h1-3H,(H3,10,11,12,13) |
| Standard InChI Key | TZMFUMMXGKGPCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=O)N=C2N |
Introduction
Structural and Chemical Properties
The molecular formula of 4-Amino-7-chloroquinazolin-2(1H)-one is C₈H₆ClN₃O, with a molecular weight of 195.61 g/mol. The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets . Key spectral data for related quinazolinones, such as 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, reveal characteristic NMR signals:
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¹H-NMR (DMSO-d₆): δ 5.80 (s, 2H, NH₂), 7.16–8.15 (m, aromatic protons) .
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¹³C-NMR: Peaks at δ 160.3 (C-4, carbonyl) and δ 154.6 (C-2, pyrimidine) .
The chlorine atom at position 7 increases electronegativity, influencing reactivity in nucleophilic substitutions. Comparative analysis with 7-Chloroquinazoline-2,4(1H,3H)-dione (CAS 13165-35-0) shows similar density (1.5 g/cm³) and solubility profiles, suggesting shared crystallinity patterns .
Synthetic Methodologies
Cyclocondensation of Anthranilic Acid Derivatives
A common route involves cyclizing methyl-2-amino-4-chlorobenzoate with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d] oxazin-4-one, followed by hydrazine hydrate treatment to yield 3-amino-7-chloro-2-methylquinazolin-4(3H)-one . This two-step process achieves 95% yield under reflux conditions in ethanol :
One-Pot Synthesis from o-Anthranilic Acids
Alternative methods utilize o-anthranilic acids and chloroacetonitrile in acidic conditions to form 2-chloromethyl-4(3H)-quinazolinones, which are subsequently aminated . This approach avoids multi-step purification, achieving 60–84% yields . For instance, reaction of anthranilamide with para-ethyl aldehyde and iodine produces 2-(4-ethylphenyl)quinazolin-4(3H)-one, demonstrating the scaffold’s versatility .
Biological Activities
Antibacterial Effects
4-Amino-7-chloroquinazolin-2(1H)-one derivatives exhibit broad-spectrum antibacterial activity. In agar well diffusion assays, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one showed inhibition zones of 12–18 mm against Staphylococcus aureus and Bacillus subtilis, comparable to ciprofloxacin . The amino group enhances membrane penetration, disrupting bacterial cell wall synthesis .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, 7-chloro-2-methylquinazolin-4(3H)-one reduced inflammation by 58% at 50 mg/kg, likely via COX-2 inhibition . The amino group at position 4 enhances solubility, improving bioavailability in vivo .
Structure-Activity Relationships (SAR)
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Chlorine at C7: Essential for electronic effects and binding to hydrophobic pockets in target enzymes .
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Amino Group at C4: Facilitates hydrogen bonding with residues in bacterial DNA gyrase .
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Methyl Substituents: Improve metabolic stability but reduce solubility; optimal balance achieved with 2-methyl derivatives .
Future Directions
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